

# Application Notes and Protocols for Adhesion Promotion with HMDS in Photolithography

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This document provides a detailed guide to the use of Hexamethyldisilazane (HMDS) as an adhesion promoter in photolithography, a critical step for ensuring the fidelity of microfabrication processes. Proper adhesion of photoresist to the substrate is paramount for successful pattern transfer.

## Introduction to HMDS Adhesion Promotion

In photolithography, the photoresist must adhere strongly to the substrate to prevent lifting or delamination during development and etching processes.[1] Silicon wafers and other substrates with native oxide layers have hydrophilic surfaces due to the presence of hydroxyl (-OH) groups, which readily adsorb moisture.[2][3] Photoresists, being largely non-polar organic polymers, exhibit poor adhesion to such hydrophilic surfaces.[2][3]

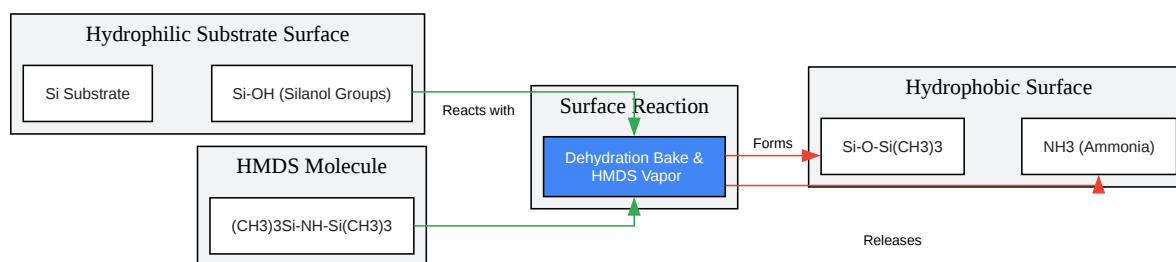
Hexamethyldisilazane (HMDS) is a widely used adhesion promoter that renders the substrate surface hydrophobic, thereby improving photoresist wetting and adhesion.[4] It functions by chemically reacting with the surface hydroxyl groups, replacing them with non-polar trimethylsilyl groups.[3] This creates a stable, water-repellent layer that is more compatible with the photoresist.[2][3] The effectiveness of the HMDS treatment is crucial for preventing defects, ensuring pattern fidelity, and increasing device yield.[5]

## Mechanism of Action

The primary role of HMDS is to modify the surface chemistry of the substrate. The process involves a two-step chemical reaction: dehydration followed by the HMDS reaction.[6]

- Dehydration: The substrate is first baked at an elevated temperature (typically 150°C or higher) to remove physically adsorbed water from the surface.[6][7] This step is critical because HMDS will preferentially react with water molecules instead of the surface hydroxyl groups, which would render the treatment ineffective.[2]
- HMDS Reaction: HMDS vapor is then introduced to the heated substrate. The silicon atom in the HMDS molecule reacts with the oxygen of the surface silanol (Si-OH) groups, forming a stable siloxane bond (Si-O-Si) and releasing ammonia (NH<sub>3</sub>) as a byproduct.[3] This reaction caps the polar hydroxyl groups with non-polar trimethylsilyl groups, creating a hydrophobic surface.[3][8]

The resulting hydrophobic surface prevents re-adsorption of moisture and provides an ideal interface for the non-polar photoresist to spread and adhere to.[2][3]



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**Figure 1.** Chemical mechanism of HMDS adhesion promotion.

## Experimental Protocols

There are several methods for applying HMDS, with vapor priming being the most common and recommended technique in industrial and research settings.[2][6] Spin coating and immersion methods are also used, though they have notable drawbacks.

## Substrate Preparation (Pre-HMDS Treatment)

Regardless of the application method, the substrate must be thoroughly cleaned and dehydrated.

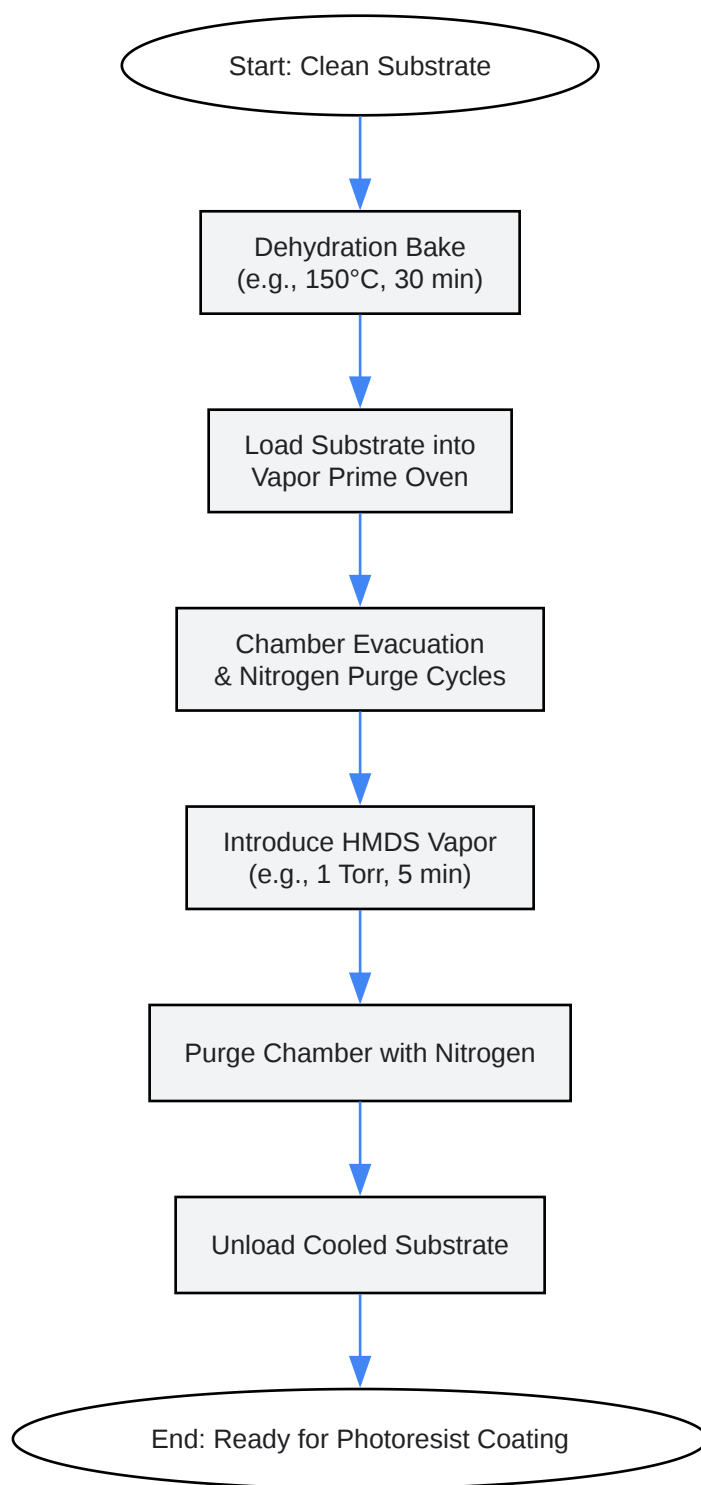
- **Cleaning:** Start with a clean substrate. Standard cleaning procedures like RCA clean for silicon wafers are recommended to remove organic and inorganic contaminants.[\[9\]](#)
- **Dehydration Bake:** Place the substrates in an oven or on a hotplate at a temperature of at least 150°C for a minimum of 30 minutes to drive off any adsorbed moisture.[\[10\]](#) For vacuum ovens, this step can be combined with the HMDS priming process.[\[11\]](#)

## HMDS Application Methods

### Protocol 1: Vapor Priming (Recommended)

Vapor priming is the preferred method as it results in a uniform, thin monolayer of HMDS and is safer due to reduced chemical exposure.[\[6\]](#)[\[11\]](#) This is often performed in an automated system like a YES (Yield Engineering Systems) oven.[\[12\]](#)

Workflow:



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**Figure 2.** Workflow for HMDS vapor priming.

Procedure:

- Pre-clean and perform a dehydration bake on the substrates as described in section 3.1.
- Load the substrates into the vapor prime oven.
- The system will typically perform several cycles of pumping down to a vacuum and backfilling with dry nitrogen to ensure complete dehydration.[\[12\]](#)
- The chamber is then evacuated, and HMDS vapor is introduced.[\[11\]](#) A typical process might involve a temperature of 150°C and an HMDS prime time of 300 seconds.[\[6\]](#)
- After the priming step, the chamber is purged with nitrogen to remove excess HMDS.[\[12\]](#)
- Allow the substrates to cool to room temperature before applying photoresist.

#### Protocol 2: Spin Coating

Spin coating of HMDS is a simpler method but is generally not recommended as it can lead to a thick and non-uniform layer, which can negatively affect the subsequent lithography steps.[\[2\]](#)  
[\[4\]](#) If this method must be used, a diluted HMDS solution is often employed.[\[13\]](#)

##### Procedure:

- Perform a dehydration bake on the substrate at 150°C for at least 2 minutes.[\[14\]](#)
- Place the substrate on the spin coater chuck.
- Dispense a small amount of HMDS or an HMDS solution (e.g., 20% HMDS in PGMEA) to cover the substrate surface.[\[13\]](#)
- Allow the HMDS to sit on the surface for at least 10 seconds.[\[9\]](#)
- Spin at 3000-5000 rpm for 30 seconds to spread the liquid and evaporate the solvent.[\[13\]](#)
- Perform a post-application bake at 100-110°C for 90 seconds to drive off any remaining solvent and promote the reaction.[\[14\]](#)

#### Protocol 3: Immersion

This is the oldest method and involves simply dipping the substrate into a solution of HMDS.<sup>[6]</sup> It is generally not used in modern fabrication due to high chemical consumption and potential for contamination.

Procedure:

- Perform a dehydration bake on the substrate.
- Immerse the substrate in a solution of HMDS (often mixed with a solvent like xylene) for a specified time.<sup>[6]</sup>
- Withdraw the substrate and dry it with a stream of dry nitrogen.
- A post-application bake may be necessary.

## Data Presentation: Process Characterization

The effectiveness of the HMDS treatment is most commonly quantified by measuring the contact angle of a deionized (DI) water droplet on the substrate surface.<sup>[2][6]</sup> A higher contact angle indicates a more hydrophobic surface and a successful HMDS treatment.

Parameter	Untreated Si Wafer	HMDS Vapor Primed	HMDS Spin Coated	Target Range for Good Adhesion
DI Water Contact Angle	~40° <sup>[7]</sup>	70° - 80° <sup>[6]</sup>	Variable, can be lower than vapor primed	65° - 80° <sup>[6][7]</sup>
Surface Character	Hydrophilic	Hydrophobic	Hydrophobic	Hydrophobic
Adhesion Stability	Poor	Stable for weeks <sup>[11]</sup>	Degrades in days <sup>[6]</sup>	Stable through processing
Uniformity	N/A	High	Low	High

## Troubleshooting Common Issues

Issue	Potential Cause(s)	Recommended Solution(s)
Photoresist Lifting/Peeling	- Incomplete dehydration. - Insufficient HMDS coverage. - High ambient humidity.[15]	- Increase dehydration bake time or temperature. - Optimize HMDS prime time and temperature.[6] - Control cleanroom humidity.
Low Contact Angle	- Incomplete dehydration. - HMDS has degraded.	- Ensure proper dehydration bake. - Use fresh HMDS.
Scumming (Residual Resist after Development)	- Excessively thick HMDS layer from spin coating.[16]	- Switch to vapor priming. - If spin coating, use a diluted HMDS solution and optimize spin speed and time.
Inconsistent Results	- Variation in surface cleanliness. - Inconsistent process parameters.	- Standardize substrate cleaning procedures. - Ensure repeatable dehydration and HMDS application parameters.

## Conclusion

Proper adhesion promotion with HMDS is a critical preparatory step in photolithography. Vapor priming is the most reliable method for achieving a uniform, hydrophobic surface, leading to robust photoresist adhesion and high-fidelity pattern transfer. By following established protocols and monitoring the surface properties through contact angle measurements, researchers can significantly improve the reliability and yield of their microfabrication processes.

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